4-(Pent-4-yn-1-yl)morpholine hydrochloride

Salt selection Solid‑state stability Aqueous solubility

4-(Pent-4-yn-1-yl)morpholine hydrochloride is a synthetic organic compound belonging to the class of N‑alkylmorpholine derivatives, with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol. The structure combines a morpholine heterocycle with a pent‑4‑yn‑1‑yl substituent on the nitrogen atom, and the hydrochloride salt form enhances handling stability and aqueous solubility compared to the free base.

Molecular Formula C9H16ClNO
Molecular Weight 189.68
CAS No. 2137951-17-6
Cat. No. B2803873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pent-4-yn-1-yl)morpholine hydrochloride
CAS2137951-17-6
Molecular FormulaC9H16ClNO
Molecular Weight189.68
Structural Identifiers
SMILESC#CCCCN1CCOCC1.Cl
InChIInChI=1S/C9H15NO.ClH/c1-2-3-4-5-10-6-8-11-9-7-10;/h1H,3-9H2;1H
InChIKeyUKEKKJCQPFFGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pent-4-yn-1-yl)morpholine hydrochloride (CAS 2137951-17-6) Scientific Procurement & Structural Profile


4-(Pent-4-yn-1-yl)morpholine hydrochloride is a synthetic organic compound belonging to the class of N‑alkylmorpholine derivatives, with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . The structure combines a morpholine heterocycle with a pent‑4‑yn‑1‑yl substituent on the nitrogen atom, and the hydrochloride salt form enhances handling stability and aqueous solubility compared to the free base [1]. This compound is primarily employed as a functionalized building block in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) click chemistry and as a component in PROTAC® linker design .

4-(Pent-4-yn-1-yl)morpholine hydrochloride (CAS 2137951-17-6): Structural Determinants of Functional Substitutability


Substituting a morpholine‑alkyne derivative with a close analog (e.g., N‑propargylmorpholine or 4‑(hex‑5‑yn‑1‑yl)morpholine) without verifying the specific structural parameters can undermine experimental reproducibility in both click chemistry and PROTAC development. The pent‑4‑yn‑1‑yl chain length of 4‑(pent‑4‑yn‑1‑yl)morpholine directly influences the linker geometry and the spatial orientation of the terminal alkyne, which in turn affects CuAAC reaction kinetics and the resulting triazole placement [1]. Furthermore, the hydrochloride salt form confers distinct handling and solubility properties that the free‑base analogs do not replicate . The logP value of 0.66990 for the free base (the neutral species) provides a baseline lipophilicity that differs from both shorter‑chain (e.g., propargyl) and longer‑chain (e.g., hex‑5‑yn‑1‑yl) morpholine derivatives, impacting partitioning behavior in biphasic reaction systems and biological assays.

4-(Pent-4-yn-1-yl)morpholine hydrochloride (CAS 2137951-17-6): Quantified Differentiation Evidence for Procurement Decisions


Hydrochloride Salt Form Confers Enhanced Handling Stability and Solubility Relative to Free Base Morpholine‑Alkynes

The hydrochloride salt of 4‑(pent‑4‑yn‑1‑yl)morpholine (CAS 2137951‑17‑6) exhibits improved handling and storage stability compared to the free base (CAS 14044‑59‑8). The salt form enhances aqueous solubility and reduces hygroscopicity, which is critical for reproducible weighing and dissolution in aqueous reaction media . In contrast, the free base form (logP 0.66990 ) requires more stringent handling due to its neutral, more lipophilic nature and potential for oxidation. The hydrochloride salt provides a well‑defined, stable powder that is stored at room temperature .

Salt selection Solid‑state stability Aqueous solubility Handling

LogP Value of 0.66990 Positions the Free Base for Balanced Partitioning in PROTAC Linker Design

The calculated logP for 4‑(pent‑4‑yn‑1‑yl)morpholine (free base) is 0.66990 . This value falls between that of the shorter‑chain N‑propargylmorpholine (estimated logP ~0.2‑0.5) and the longer‑chain 4‑(hex‑5‑yn‑1‑yl)morpholine (estimated logP >1.0). In PROTAC linker design, logP influences solubility and membrane permeability [1]. A linker with logP ~0.7 offers a balanced profile: sufficient lipophilicity for passive diffusion while retaining aqueous compatibility for conjugation reactions. The hydrochloride salt further modulates this property in aqueous media [2].

PROTAC linker Lipophilicity LogP Physicochemical property

Pent‑4‑yn‑1‑yl Chain Length Provides Distinct Steric and Conformational Properties for CuAAC Click Chemistry

The pent‑4‑yn‑1‑yl chain in 4‑(pent‑4‑yn‑1‑yl)morpholine places the terminal alkyne four carbon atoms away from the morpholine nitrogen, with a rotatable bond count of 3 [1]. This extended linker length offers greater conformational flexibility and a larger radius of reach compared to the propargyl group (one carbon spacer) found in N‑propargylmorpholine. In CuAAC reactions, the longer, more flexible chain can reduce steric hindrance around the alkyne, potentially improving reaction kinetics with bulky azides [2]. Conversely, the shorter 4‑(but‑3‑yn‑1‑yl)morpholine provides an intermediate length. The pent‑4‑yn‑1‑yl length is often preferred in PROTAC design to achieve optimal ternary complex formation .

CuAAC Click chemistry Linker geometry Steric effects

Demonstrated Utility as a Functionalized Linker in PROTAC Development

4‑(Pent‑4‑yn‑1‑yl)morpholine hydrochloride is explicitly cited as a functionalized linker in PROTAC® (PROteolysis TArgeting Chimera) design . PROTACs rely on a linker of appropriate length and composition to connect an E3 ligase ligand to a target protein ligand, facilitating ternary complex formation and subsequent ubiquitination [1]. The pent‑4‑yn‑1‑yl chain provides a 4‑carbon spacer with a terminal alkyne that can be conjugated to an azide‑bearing ligand via CuAAC, a reaction widely employed in PROTAC assembly [2]. While specific quantitative data comparing PROTAC efficiency with this exact linker versus analogs is not publicly available, the compound's inclusion in PROTAC linker libraries and its structural attributes support its role in this application.

PROTAC Linker Click chemistry Bifunctional degrader

4-(Pent-4-yn-1-yl)morpholine hydrochloride (CAS 2137951-17-6): Primary Scientific and Industrial Deployment Scenarios


CuAAC Click Chemistry for Bioconjugation and Heterocycle Synthesis

The terminal alkyne of 4‑(pent‑4‑yn‑1‑yl)morpholine hydrochloride is an ideal handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) reactions [1]. The hydrochloride salt provides improved aqueous solubility for reactions in water/organic solvent mixtures [2]. The pent‑4‑yn‑1‑yl chain offers a 4‑carbon spacer that reduces steric hindrance around the alkyne, potentially enhancing reaction rates with bulky azide partners [3]. This compound is used to synthesize triazole‑linked morpholine derivatives for medicinal chemistry and chemical biology applications.

PROTAC Linker for Targeted Protein Degradation

4‑(Pent‑4‑yn‑1‑yl)morpholine hydrochloride is utilized as a functionalized linker in PROTAC® design . The compound can be conjugated to an E3 ligase ligand bearing an azide group via CuAAC, or the terminal alkyne can be functionalized with a carboxylate or amine handle for further coupling [4]. The 4‑carbon spacer length and the lipophilicity (logP 0.67 for free base ) provide a balanced profile for achieving appropriate ternary complex geometry between the E3 ligase and the target protein. The hydrochloride salt form ensures reliable handling and dissolution during PROTAC assembly [2].

Building Block for Morpholine‑Containing Kinase Inhibitors and Bioactive Molecules

Morpholine is a privileged scaffold in kinase inhibitor design, particularly for PI3K and mTOR inhibitors [5]. The terminal alkyne of 4‑(pent‑4‑yn‑1‑yl)morpholine hydrochloride allows for late‑stage functionalization via CuAAC to introduce diverse pharmacophores, enabling rapid exploration of structure‑activity relationships [6]. The 4‑carbon spacer positions the triazole‑linked moiety at a defined distance from the morpholine ring, which can be critical for optimal binding to the kinase hinge region [7].

Synthesis of Triazole‑Functionalized Materials and Chromatographic Stationary Phases

The terminal alkyne of 4‑(pent‑4‑yn‑1‑yl)morpholine hydrochloride can be immobilized onto azide‑functionalized surfaces (e.g., silica, polymers) via CuAAC to create morpholine‑modified materials [8]. Such materials have been employed as stationary phases in supercritical fluid chromatography (SFC) and as supports for catalysis. The 4‑carbon spacer provides a flexible tether that minimizes steric constraints and allows the morpholine ring to interact with analytes or substrates [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pent-4-yn-1-yl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.